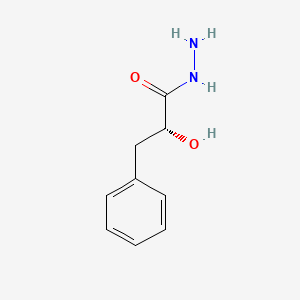
(2R)-2-hydroxy-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-hydroxy-3-phenylpropanehydrazide is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-3-phenylpropanehydrazide typically involves the reaction of (2R)-2-hydroxy-3-phenylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The reaction can be represented as follows:
(2R)-2-hydroxy-3-phenylpropanoic acid+hydrazine→this compound+water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of (2R)-2-oxo-3-phenylpropanehydrazide.
Reduction: Formation of (2R)-2-amino-3-phenylpropanehydrazide.
Substitution: Formation of (2R)-2-chloro-3-phenylpropanehydrazide.
Scientific Research Applications
(2R)-2-hydroxy-3-phenylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-hydroxy-3-phenylpropanehydrazide
- (2R)-2-amino-3-phenylpropanehydrazide
- (2R)-2-oxo-3-phenylpropanehydrazide
Uniqueness
(2R)-2-hydroxy-3-phenylpropanehydrazide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (2S)-2-hydroxy-3-phenylpropanehydrazide. The presence of both hydroxyl and hydrazide functional groups also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanehydrazide |
InChI |
InChI=1S/C9H12N2O2/c10-11-9(13)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13)/t8-/m1/s1 |
InChI Key |
QVILKFDBSQLEHD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NN)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


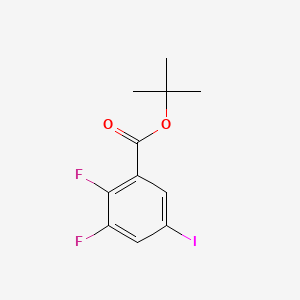
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
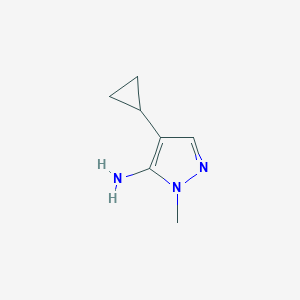


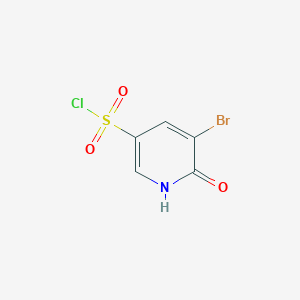
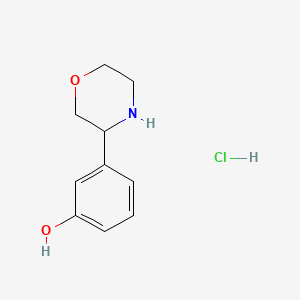
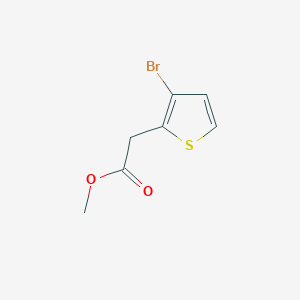
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)

![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)
